N-(2-phenoxyethyl)urea can be synthesized through several methods, primarily involving reactions between isocyanates and amines. It is classified under organic compounds, specifically as an N-substituted urea. Such compounds are significant in medicinal chemistry due to their ability to interact with biological systems.
The synthesis of N-(2-phenoxyethyl)urea can be achieved through the nucleophilic addition of 2-phenoxyethylamine to an appropriate isocyanate, such as phenyl isocyanate. A notable method involves a catalyst-free, environmentally friendly approach that utilizes water as a solvent, promoting sustainability in chemical synthesis.
This method has been shown to yield high purity products with good yields, making it suitable for both laboratory and industrial applications .
N-(2-phenoxyethyl)urea has a molecular formula of and a molecular weight of approximately . Its structure can be represented as follows:
InChI=1S/C11H13N2O2/c12-11(14)13-8-9-15-10-7-5-3-1-4-6-10/h1-7H,8H2,(H2,12,13,14)
The compound features a phenoxy group (C6H5O-) attached to an ethyl chain that connects to the urea functional group (NH(C=O)NH).
N-(2-phenoxyethyl)urea can undergo various chemical reactions typical of urea derivatives:
These reactions are important for modifying the compound's properties or synthesizing more complex molecules .
The mechanism of action for N-(2-phenoxyethyl)urea involves its interaction with biological targets, primarily through hydrogen bonding and polar interactions due to its functional groups.
Quantitative structure–activity relationship (QSAR) studies may provide insights into how structural variations affect biological activity .
N-(2-phenoxyethyl)urea exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
N-(2-phenoxyethyl)urea finds applications across multiple scientific fields:
The versatility of N-(2-phenoxyethyl)urea underscores its significance in both academic research and industrial applications .
The urea functional group (–NH–CO–NH–) has been pivotal in drug discovery since Friedrich Wöhler’s 1828 synthesis of urea, which marked the birth of organic chemistry [1]. Early therapeutic applications emerged in the 20th century with suramin (a polyurea derivative developed by Bayer in 1916), which remains an antitrypanosomal agent, and the 1950s antidiabetic agent glibenclamide [1]. By the 1980s, urea derivatives diversified into kinase inhibitors, antibacterial agents, and CNS therapeutics, leveraging their hydrogen-bonding capacity for target engagement. The global market for urea-containing drugs continues to expand, reflecting their versatility in addressing diverse disease mechanisms [7].
Table 1: Historical Milestones in Urea-Based Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1828 | Urea | N/A | First organic compound synthesized from inorganic materials |
1916 | Suramin | Antitrypanosomal | Early polyurea-based antiparasitic agent |
1950s | Glibenclamide | Antidiabetic | Sulfonylurea receptor agonist |
1980s | Polyurea elastomers | Material science | Biomedical coatings and drug delivery systems |
2020s | PBP4 inhibitors | Antibacterial | Phenyl-urea derivatives targeting antibiotic resistance |
The urea moiety’s planar conformation and resonance stabilization (Figure 1) enable distinctive drug-target interactions. Resonance forms delocalize electrons across the carbonyl and adjacent nitrogen atoms, creating a rigid, polarized structure ideal for hydrogen bonding [1]. Key physicochemical attributes include:
Table 2: Physicochemical Properties of Representative Urea Derivatives
Compound | Molecular Weight (g/mol) | log P | Hydrogen Bond Donors/Acceptors |
---|---|---|---|
Urea | 60.06 | -1.57 | 2/1 |
N-(2-Phenoxyethyl)urea | 180.20 | ~1.2* | 2/2 |
Glibenclamide | 494.00 | 4.74 | 3/5 |
Predicted data based on structural analogs [3] [6] |
Urea derivatives modulate diverse targets through reversible non-covalent interactions:
Recent studies highlight phenyl-urea derivatives as PBP4 inhibitors, disrupting bacterial cell wall biosynthesis. N-(2-Phenoxyethyl)urea’s structural simplicity makes it a scaffold for probing novel targets like kinases or GPCRs [2] [3].
Table 3: Pharmacological Activities of Selected Urea Derivatives
Compound | Target | Biological Activity | Reference |
---|---|---|---|
Phenyl-urea 1 | PBP4 | MRSA antibiotic adjuvant | [2] |
Sorafenib | RAF kinase | Anticancer | [1] |
N-(2-Phenoxyethyl)urea | Undefined | Under investigation | [3] |
N-(2-Phenoxyethyl)urea (C₉H₁₂N₂O₂; CID 1811242) integrates two functional domains:
This structure enables unique applications:
Synthetic routes typically involve reacting 2-phenoxyethylamine with urea or isocyanates under mild conditions, enabling high-yield production for pharmacological screening [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3